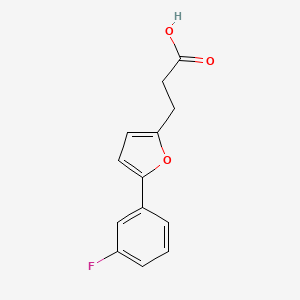

3-(5-(3-Fluorophenyl)furan-2-yl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1269527-50-5 |

|---|---|

Molekularformel |

C13H11FO3 |

Molekulargewicht |

234.22 g/mol |

IUPAC-Name |

3-[5-(3-fluorophenyl)furan-2-yl]propanoic acid |

InChI |

InChI=1S/C13H11FO3/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-4,6,8H,5,7H2,(H,15,16) |

InChI-Schlüssel |

AGUTYPUEBXRFMM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)CCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

The Suzuki-Miyaura coupling is the most widely reported method for constructing the 5-(3-fluorophenyl)furan backbone. This approach involves coupling a brominated furan carboxylate ester with 3-fluorophenylboronic acid, followed by hydrolysis of the ester group to yield the target propanoic acid.

Synthetic Procedure

-

Starting Materials :

-

Methyl 5-bromofuran-2-carboxylate (CAS: 2527-99-3)

-

3-Fluorophenylboronic acid

-

-

Catalytic System :

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(dppf)

-

Base: Sodium carbonate (Na₂CO₃)

-

Solvent: 1,2-Dimethoxyethane (DME) or DMF

-

-

Reaction Conditions :

-

Temperature: Reflux (~85°C for DME)

-

Atmosphere: Inert (N₂ or Ar)

-

Duration: 3–12 hours

-

-

Hydrolysis :

Key Data

Mechanistic Insights

-

The palladium catalyst facilitates oxidative addition with the bromofuran ester, followed by transmetallation with the boronic acid.

-

Hydrolysis proceeds via nucleophilic attack of water on the ester carbonyl, aided by acid or base.

Hydroarylation in Brønsted Superacids

Reaction Overview

This method employs superacidic conditions (e.g., triflic acid, TfOH) to protonate 3-(furan-2-yl)propenoic acid derivatives, enabling electrophilic aromatic substitution with 3-fluorobenzene.

Synthetic Procedure

-

Starting Materials :

-

3-(Furan-2-yl)propenoic acid

-

3-Fluorobenzene

-

-

Acid Catalyst :

-

Triflic acid (CF₃SO₃H)

-

-

Reaction Conditions :

-

Temperature: 25–40°C

-

Solvent: TfOH (neat)

-

Duration: 1–3 hours

-

Mechanistic Insights

-

TfOH generates O,C-diprotonated intermediates from the propenoic acid, enhancing electrophilicity.

-

The fluorobenzene undergoes Friedel-Crafts-type alkylation at the para position due to fluorine’s electron-withdrawing effect.

Claisen-Schmidt Condensation

Reaction Overview

This method involves condensation of 5-(3-fluorophenyl)furan-2-carbaldehyde with malonic acid, followed by decarboxylation.

Synthetic Procedure

-

Starting Materials :

-

5-(3-Fluorophenyl)furan-2-carbaldehyde

-

Malonic acid

-

-

Catalyst :

-

Piperidine or pyridine

-

-

Reaction Conditions :

-

Temperature: 80–100°C

-

Solvent: Ethanol or acetic acid

-

Duration: 4–6 hours

-

Key Data

| Parameter | Details |

|---|---|

| Yield | 60–65% |

| Byproducts | <5% (unreacted aldehyde) |

Mechanistic Insights

-

The base deprotonates malonic acid, forming a nucleophilic enolate.

-

Aldol condensation occurs, followed by decarboxylation to form the propanoic acid.

Comparative Analysis of Methods

Optimization Strategies

Catalyst Recycling in Suzuki-Miyaura

Solvent Effects in Hydroarylation

Analyse Chemischer Reaktionen

Hydroarylation via Superelectrophilic Activation

Reaction Mechanism :

In Brønsted superacid (CFSOH, TfOH), the compound undergoes O,C-diprotonation, forming a superelectrophilic intermediate. This activates the α,β-unsaturated system for Friedel–Crafts-type hydroarylation with arenes (e.g., benzene, toluene) .

Key Observations :

-

Substrate Scope : Reactions proceed efficiently with electron-rich arenes (e.g., anisole, mesitylene).

-

Stereoelectronic Effects : The 3-fluorophenyl group enhances electrophilicity at the β-position due to its electron-withdrawing nature.

-

Product Structure : Yields 3-aryl-3-(furan-2-yl)propenoic acid derivatives (Table 1).

Table 1 : Hydroarylation Products and Yields

| Arene Substrate | Product Yield (%) | Notable Features |

|---|---|---|

| Benzene | 72 | Unsubstituted aryl adduct |

| Toluene | 68 | Methyl group enhances regioselectivity |

| Anisole | 85 | Methoxy group directs para-addition |

Antimicrobial Activity of Reaction Products

Hydroarylation derivatives demonstrate broad-spectrum antimicrobial effects:

-

Activity Profile :

-

Structure–Activity Relationship :

Carboxylic Acid Derivative Formation

While direct esterification or amidation data for this specific compound is limited, analogous propanoic acid derivatives undergo classical transformations:

-

Esterification : Likely achievable via Fischer–Speier conditions (acid + alcohol, H catalyst).

-

Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs EAS reactions:

-

Nitration : Predominantly occurs at the meta position relative to fluorine due to its -I effect.

-

Halogenation : Bromination likely proceeds under FeBr catalysis at activated positions.

Functionalization of the Furan Ring

The furan moiety participates in:

-

Diels–Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride).

-

Oxidation : Potential conversion to γ-lactones under strong oxidizers (e.g., mCPBA) .

Mechanistic Insights from DFT Studies

-

Diprotonation Energy : O-protonation occurs first (−42.3 kcal/mol), followed by C-protonation (−28.7 kcal/mol), stabilizing the superelectrophile.

-

Transition State : Partial positive charge at the β-carbon facilitates arene attack (activation barrier: 15.2 kcal/mol).

This compound’s reactivity profile highlights its utility in synthesizing bioactive molecules and functional materials. Further studies are needed to explore underutilized pathways, such as photochemical modifications or catalytic cross-coupling.

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of furan and fluorinated phenyl compounds possess antimicrobial properties against various pathogens such as Candida albicans and Staphylococcus aureus . The compound's structural features may enhance its interaction with microbial targets.

- Anticancer Properties : Compounds structurally related to 3-(5-(3-Fluorophenyl)furan-2-yl)propanoic acid have demonstrated antiproliferative effects in various cancer cell lines. For instance, derivatives have been shown to induce cell cycle arrest and apoptosis in A549 (lung cancer) and K562 (leukemia) cells . The mechanism often involves modulation of key regulatory proteins involved in apoptosis and cell cycle progression.

Case Studies

- Antimicrobial Evaluation : In vitro studies demonstrated that compounds derived from furan-based structures exhibited antimicrobial activity at concentrations as low as 64 µg/mL against Candida albicans . The results suggest that structural modifications can significantly influence biological efficacy.

- Anticancer Research : A study by Ruetz et al. highlighted the antiproliferative effects of furan derivatives across different human cancer cell lines, emphasizing the importance of the furan moiety in enhancing anticancer activity . The research concluded that structural modifications greatly influence the biological effects of these compounds.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Initial studies suggest that while some fluorinated compounds can exhibit beneficial therapeutic effects, they may also pose risks due to potential toxicity at higher concentrations . For example, research involving zebrafish larvae indicated observable malformations at elevated doses.

Wirkmechanismus

The mechanism of action of 3-(5-(3-Fluorophenyl)furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Modifications :

- Fluorophenyl Position: 3-Fluorophenyl (target compound): Synthesized via AlX₃ or TfOH-catalyzed reactions, with yields dependent on reaction conditions . 4-Fluorophenyl: 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid () shows similar synthesis routes but differs in regioselectivity due to the para-fluorine substitution.

- Heterocyclic Core: Thiazole vs. Furan: N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () demonstrates enhanced anticancer activity compared to furan-based derivatives, highlighting the role of heterocycle electronegativity . Chlorophenyl Substitution: Claficapavir (), a 4-chlorophenyl-thiazolidinone derivative, shows antiviral activity but with larger halogen size affecting steric interactions .

Antimicrobial Activity

- Target Compound : Exhibits moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .

- 4-Fluorophenyl Analog : Slightly reduced potency (MIC ~35 µg/mL), suggesting meta-fluorine enhances membrane penetration .

- Thiazole Derivatives : N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide () shows IC₅₀ = 12 nM against KPNB1, indicating thiazole’s role in target specificity .

Antiviral Activity

- Thioxothiazolidinones: BG-323 (), a thiazolidinone-propanoic acid derivative, inhibits flavivirus RNA capping (IC₅₀ = 0.019 µM) .

- Claficapavir : Targets viral enzymes with IC₅₀ = 35 µM, emphasizing chlorine’s steric effects over fluorine’s electronic effects .

Cytotoxicity and Metabolism

- HMF-Glycine Adducts: 3-(5-(Hydroxymethyl)furan-2-yl)propanoic acid derivatives () exhibit lower cytotoxicity (IC₅₀ = 36–43 mM) compared to HMF (IC₅₀ = 16 mM), suggesting furan modifications reduce toxicity .

Pharmacological and Physicochemical Properties

- Lipophilicity: Fluorine substitution increases logP (3-fluorophenyl: ~2.8) compared to non-fluorinated analogs (~2.3), enhancing membrane permeability .

- Enzyme Inhibition: PPARγ Agonists: 3-(Benzoylphenyl)propanoic acid derivatives () show nM-level binding, with fluorophenyl groups improving selectivity . Furin Inhibitors: P3 () inhibits Furin (IC₅₀ = 35 µM), but fluorophenyl-furan derivatives may lack analogous enzyme targeting .

Biologische Aktivität

3-(5-(3-Fluorophenyl)furan-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenyl groups through various organic reactions, such as Friedel-Crafts acylation or hydroarylation processes. These methods allow for the introduction of functional groups that can enhance biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains. Below are detailed findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound:

- Antibacterial Effects : The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.0195 mg/mL for certain derivatives .

- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against yeast-like fungi such as Candida albicans, where it exhibited MIC values around 64 µg/mL .

| Microorganism | Activity Type | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.0195 |

| Escherichia coli | Antibacterial | 0.0048 |

| Candida albicans | Antifungal | 64 |

Anticancer Activity

Research has indicated that derivatives of this compound possess cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : Compounds derived from furan moieties have been tested for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound showed promising results against colorectal cancer cell lines, indicating potential as anticancer agents .

Case Studies

- Antidepressant and Anxiolytic Properties : A series of furan derivatives were synthesized and assessed for their antidepressant and anxiolytic effects. One notable compound demonstrated significant MAO inhibition without neurotoxicity, suggesting that similar derivatives might exhibit multifaceted biological activities beyond antimicrobial effects .

- In Vivo Studies : In vivo pharmacokinetic studies have shown that compounds related to this compound maintain adequate exposure levels in animal models, indicating good bioavailability and potential therapeutic efficacy in treating infections caused by resistant strains of bacteria .

Q & A

Q. What methodologies are recommended for assessing metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.